molecular formula C15H16ClNO2S B2812198 4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide CAS No. 2034492-36-7

4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Cat. No.: B2812198
CAS No.: 2034492-36-7
M. Wt: 309.81
InChI Key: DCQIPCWBBFUNCO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-chloro group and an ethyl linker connected to a thiophene ring bearing a 1-hydroxyethyl moiety.

Properties

IUPAC Name

4-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10(18)14-7-6-13(20-14)8-9-17-15(19)11-2-4-12(16)5-3-11/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQIPCWBBFUNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl group. This intermediate is then coupled with a benzamide derivative containing the 4-chloro substituent under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group back to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the chloro group could result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to benzamide derivatives with variations in substituents and heterocyclic systems (Table 1).

Table 1. Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Heterocycle Biological Relevance CAS/Reference
Target Compound Benzamide 4-Cl, thiophene-ethyl-hydroxyethyl Thiophene Hypothesized anti-inflammatory or metabolic activity Not specified
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide Benzamide 4-Cl, hydroxyphenyl-ethyl None (aromatic) Pharmaceutical impurity (Bezafibrate Impurity A) 41859-57-8
4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide Benzamide 4-Cl, oxadiazole-butyl 1,3,4-Oxadiazole Antimicrobial activity (synthesis reported) Not specified
4-Chloro-N-(5-((piperidin-1-yl)ethyl)thio-thiadiazol-2-yl)benzamide Benzamide 4-Cl, thiadiazole-piperidine 1,3,4-Thiadiazole Acetylcholinesterase inhibition Not specified
4-Chloro-N-(2-methoxyphenyl)benzamide Benzamide 4-Cl, 2-methoxyphenyl None (aromatic) Structural analysis via X-ray crystallography Not specified

Physicochemical Properties

  • Solubility : The hydroxyethyl group likely increases polarity compared to methoxy or trifluoromethyl substituents seen in other benzamides (e.g., 4-chloro-N-(2-(5-trifluoromethyl-pyridyl)sulfonylethyl)benzamide) .
  • Crystallinity : X-ray data for 4-chloro-N-(2-methoxyphenyl)benzamide reveal planar benzamide cores, suggesting the target compound’s thiophene ring may introduce torsional strain, affecting crystallization.

Q & A

Q. What are the critical steps for synthesizing 4-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide with high purity?

Answer: Synthesis involves multi-step reactions, including:

  • Amide bond formation : Use coupling agents (e.g., EDCI or DCC) to react 4-chlorobenzoyl chloride with the amine-functionalized thiophene derivative.
  • Hydroxyethyl group introduction : Employ nucleophilic substitution or reduction (e.g., NaBH₄) on the thiophene ring, ensuring inert atmospheres to prevent oxidation of sensitive groups .
  • Purification : Optimize solvent systems (e.g., ethyl acetate/hexane) for column chromatography, validated by TLC and NMR for purity (>95%) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Answer:

  • NMR spectroscopy : Analyze ¹H/¹³C NMR to verify the benzamide backbone (δ 7.2–8.0 ppm for aromatic protons) and hydroxyethyl group (δ 1.2–1.5 ppm for CH₃) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions) to confirm stereochemistry and solid-state conformation .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~349.8 g/mol) .

Advanced Research Questions

Q. How does the hydroxyethyl-thiophene moiety influence the compound’s bioactivity in enzyme inhibition studies?

Answer:

  • Molecular docking : Model interactions between the hydroxyethyl group and enzyme active sites (e.g., peroxisome proliferator-activated receptors [PPARs]). The hydroxyl group may form hydrogen bonds with catalytic residues (e.g., Cys249 in PPARδ) .
  • Kinetic assays : Compare IC₅₀ values with analogs lacking the hydroxyethyl group to assess its role in binding affinity. Use fluorogenic substrates or radiolabeled ligands for real-time activity monitoring .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Answer:

  • Meta-analysis : Normalize data using standardized assays (e.g., fixed ATP concentrations in kinase assays) to mitigate variability .
  • Proteomic profiling : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS, especially for thiophene-containing compounds prone to non-specific binding .
  • Structural validation : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs in ) with molecular dynamics simulations to explain divergent activity .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Answer:

  • Lipophilicity adjustment : Introduce polar substituents (e.g., sulfonyl groups) to improve solubility while retaining the hydroxyethyl-thiophene pharmacophore .
  • Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., hydroxylation sites) and modify the thiophene ring with fluorine to block oxidation .

Methodological Challenges

Q. What experimental designs are recommended for studying the compound’s solid-state stability?

Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres to assess hygroscopicity and thermal stability .
  • Powder X-ray diffraction (PXRD) : Monitor phase transitions over time under accelerated aging conditions (40°C/75% RH) .

Q. How can researchers address low yields in large-scale synthesis?

Answer:

  • Flow chemistry : Optimize reaction parameters (temperature, residence time) in continuous flow systems to enhance reproducibility .
  • Catalyst screening : Test Pd/Cu-based catalysts for Suzuki-Miyaura couplings involving the thiophene ring .

Data Interpretation

Q. What analytical approaches validate the compound’s interaction with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) for receptor-ligand interactions .
  • Cryo-EM : Resolve ligand-bound conformations of membrane proteins (e.g., GPCRs) at near-atomic resolution .

Q. How can computational models predict the compound’s toxicity profile?

Answer:

  • QSAR modeling : Train algorithms on datasets of structurally related benzamides to predict hepatotoxicity or cardiotoxicity .
  • ADMET prediction : Use tools like SwissADME to estimate permeability (LogP) and cytochrome P450 inhibition .

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